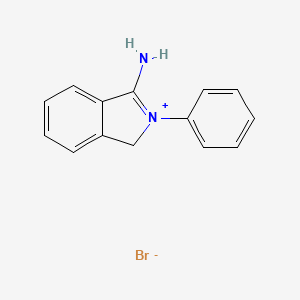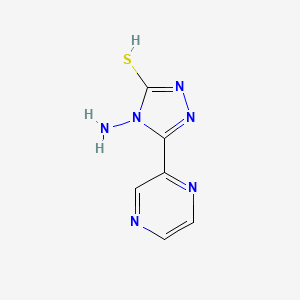
2-phenyl-3H-isoindol-2-ium-1-amine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3H-isoindol-2-ium-1-amine;bromide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-isoindol-2-ium-1-amine;bromide involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the yield and purity of the final product.
Purification: The purification process involves techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand. The industrial production methods include:
Batch Processing: This method involves producing the compound in batches, allowing for better control over the reaction conditions.
Continuous Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-3H-isoindol-2-ium-1-amine;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
2-phenyl-3H-isoindol-2-ium-1-amine;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-phenyl-3H-isoindol-2-ium-1-amine;bromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including:
Binding to Receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Propriétés
IUPAC Name |
2-phenyl-3H-isoindol-2-ium-1-amine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXAVYCPWNAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1C3=CC=CC=C3)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=[N+]1C3=CC=CC=C3)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol](/img/structure/B7816125.png)




![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816170.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816175.png)
![1-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816182.png)

![5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816184.png)
![7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816189.png)
![(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7816192.png)
